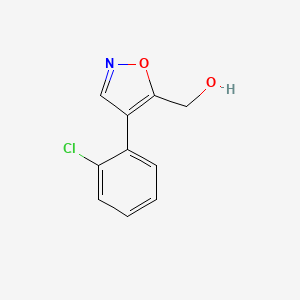

(4-(2-Chlorophenyl)isoxazol-5-yl)methanol

Description

Historical Context and Evolution of Isoxazole (B147169) Chemistry

Isoxazole is a five-membered aromatic heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. The journey of isoxazole chemistry began in the late 19th and early 20th centuries, with significant contributions from pioneering chemists. The first synthesis of the parent isoxazole ring is credited to Ludwig Claisen in 1903, who prepared it via the oximation of propargylaldehyde acetal. nih.gov The name "isoxazole" itself was proposed earlier by Arthur Hantzsch to distinguish it from its isomer, oxazole, where the heteroatoms are separated by a carbon atom. nih.gov

Early research focused on understanding the fundamental reactivity and properties of the isoxazole ring. A pivotal breakthrough in the synthesis of isoxazole derivatives was the development of the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkyne. nih.gov This method remains a cornerstone for constructing the isoxazole core and allows for a high degree of substitution, enabling chemists to create vast libraries of derivatives. nih.gov Over the decades, synthetic methodologies have evolved significantly, with modern techniques such as ultrasound-assisted synthesis and multi-component reactions offering more efficient, environmentally friendly, and high-yield pathways to complex isoxazole structures. chemimpex.commdpi.com

Table 1: General Properties of the Isoxazole Core

| Property | Value |

| IUPAC Name | 1,2-Oxazole |

| Molecular Formula | C₃H₃NO |

| Molecular Weight | 69.06 g/mol |

| Appearance | Clear light brown liquid |

| Boiling Point | 95 °C (203 °F) |

| Density | 1.074 g/ml |

Data sourced from a general review of isoxazole properties. nih.gov

Strategic Importance of Isoxazole Scaffolds in Organic and Medicinal Chemistry Research

The isoxazole nucleus is a highly valued scaffold in both organic and medicinal chemistry due to its unique structural and electronic properties. biolmolchem.comsci-hub.mk Its presence in a molecule can enhance physicochemical properties such as metabolic stability, lipophilicity, and binding interactions with biological targets. sci-hub.mksigmaaldrich.com This has led to the integration of the isoxazole ring into a multitude of compounds with a wide spectrum of biological activities. nih.govnih.gov

In medicinal chemistry, isoxazole derivatives have demonstrated remarkable therapeutic potential, exhibiting properties that include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govdrugbank.com The versatility of the isoxazole ring is underscored by its presence in numerous FDA-approved drugs, highlighting its clinical significance. biolmolchem.comsigmaaldrich.com The ability to readily modify the substituents at various positions of the ring allows for the fine-tuning of a compound's pharmacological profile, making it an attractive starting point for drug discovery programs. nih.gov Beyond pharmaceuticals, isoxazole derivatives are also utilized in agrochemical research as herbicides and pesticides. chemimpex.com

Table 2: Examples of Marketed Drugs Containing the Isoxazole Scaffold

| Drug Name | Therapeutic Class | Function |

| Valdecoxib | Anti-inflammatory | A selective COX-2 inhibitor. mdpi.com |

| Cloxacillin | Antibiotic | A beta-lactamase-resistant penicillin. bldpharm.com |

| Dicloxacillin | Antibiotic | Used to treat bacterial infections. mdpi.com |

| Leflunomide | Antirheumatic | An immunosuppressive disease-modifying drug. nih.govmdpi.com |

| Sulfamethoxazole | Antibiotic | A sulfonamide bacteriostatic agent. nih.gov |

Rationale for Research on (4-(2-Chlorophenyl)isoxazol-5-yl)methanol as a Representative Isoxazole Derivative

The specific compound, this compound, emerges as a molecule of significant interest based on the established importance of its constituent parts. While extensive research has been conducted on various isoxazole isomers, particularly 3,5-disubstituted derivatives, the 4,5-disubstituted pattern of this compound represents a less-explored area of chemical space. chemimpex.comsigmaaldrich.com

The rationale for focusing on this specific scaffold is threefold:

Structural Novelty: The substitution pattern, with a 2-chlorophenyl group at position 4 and a hydroxymethyl group at position 5, is distinct from more commonly studied isoxazoles. chemimpex.comsigmaaldrich.com Investigating novel structural motifs is crucial for discovering new biological activities and expanding the intellectual property landscape.

The Role of the 2-Chlorophenyl Group: The inclusion of chlorine atoms in drug molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. nih.gov The 2-chloro substitution on the phenyl ring, in particular, can influence the molecule's conformation and electronic distribution, potentially leading to unique interactions with biological targets. This specific moiety is found in various pharmacologically active compounds, suggesting its potential to confer valuable properties. nih.govmdpi.com

The Hydroxymethyl Functional Group: The methanol (B129727) group at position 5 serves as a crucial functional handle. It can act as a hydrogen bond donor and acceptor, which is vital for binding to enzyme active sites or receptors. nih.gov Furthermore, it provides a reactive site for further chemical modification, allowing for the synthesis of a diverse library of related compounds for structure-activity relationship (SAR) studies. biolmolchem.com

Given the proven track record of the isoxazole scaffold and the strategic inclusion of the 2-chlorophenyl and hydroxymethyl groups, this compound stands as a promising candidate for synthesis and biological evaluation. Its study could lead to the discovery of new lead compounds with potential applications in various therapeutic areas, from oncology to infectious diseases. nih.govrsc.org The relative scarcity of published research on this specific isomer further enhances its importance as a target for novel investigation.

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

[4-(2-chlorophenyl)-1,2-oxazol-5-yl]methanol |

InChI |

InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-7(9)8-5-12-14-10(8)6-13/h1-5,13H,6H2 |

InChI Key |

UNNWGVAXRGONOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(ON=C2)CO)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 2 Chlorophenyl Isoxazol 5 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For (4-(2-Chlorophenyl)isoxazol-5-yl)methanol, the spectrum would be expected to show distinct signals for the protons of the methanol (B129727) group (-CH₂OH), the isoxazole (B147169) ring, and the 2-chlorophenyl group.

Methanol Group (-CH₂OH): A singlet or a doublet for the methylene protons (-CH₂) would be expected, with its chemical shift influenced by the electronegative oxygen atom. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Isoxazole Ring: The isoxazole ring itself does not have any protons directly attached to its carbon atoms in this specific structure, so no signals are expected from the core ring.

2-Chlorophenyl Group: The four aromatic protons on the substituted phenyl ring would appear in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). Due to the ortho-chloro substitution, these protons would exhibit a complex multiplet splitting pattern resulting from spin-spin coupling with each other.

No specific, experimentally verified ¹H NMR data for this compound could be located in the public domain through the conducted searches.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Methanol Carbon (-CH₂OH): This carbon would appear at a characteristic chemical shift, typically in the range of δ 50-65 ppm.

Isoxazole Ring Carbons: The three carbon atoms of the isoxazole ring (C3, C4, and C5) would show signals in the downfield region of the spectrum, with their exact positions determined by the electronic effects of the substituents and the heteroatoms.

2-Chlorophenyl Group Carbons: Six distinct signals would be expected for the six carbons of the phenyl ring. The carbon atom directly bonded to the chlorine (C-Cl) would have a characteristic chemical shift, and the other five carbons would appear in the typical aromatic region (δ 120-140 ppm).

Specific ¹³C NMR data for the target compound is not available in the searched literature.

Two-Dimensional NMR Techniques for Structural Assignment

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure. A COSY spectrum would reveal correlations between coupled protons, which would be particularly useful for assigning the complex splitting patterns of the 2-chlorophenyl ring protons. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the assignments made in the ¹H and ¹³C NMR spectra. Due to the lack of primary NMR data, no 2D NMR analysis can be presented.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key expected absorption bands would be:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the methanol moiety.

C-H Stretch (Aromatic): Absorption peaks typically appear above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorption peaks for the -CH₂- group would be expected just below 3000 cm⁻¹.

C=N and C=C Stretch: Vibrations from the isoxazole and phenyl rings would result in a series of sharp peaks in the 1400-1650 cm⁻¹ region.

N-O Stretch: The isoxazole N-O bond would show stretching vibrations in the fingerprint region.

C-O Stretch: A strong band for the alcohol C-O bond would be expected in the range of 1000-1250 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

While general principles can be applied, a specific experimental IR spectrum for this compound was not found. For comparison, the FT-IR spectrum of a related compound, (3-para-tolyl-isoxazol-5-yl)methanol, shows a broadened O-H band around 3200-3500 cm⁻¹, aromatic C-H stretching near 3100 cm⁻¹, and C=N stretching of the isoxazole ring around 1600 cm⁻¹ biolmolchem.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern.

The molecular formula of this compound is C₁₀H₈ClNO₂. Its exact molar mass is approximately 209.63 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 209 and 211, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Key fragmentation pathways would likely involve:

Loss of the hydroxyl radical (•OH) to give a fragment at [M-17]⁺.

Loss of the hydroxymethyl radical (•CH₂OH) to give a fragment at [M-31]⁺.

Cleavage of the isoxazole ring.

Fragmentation of the chlorophenyl group, potentially involving the loss of a chlorine atom or HCl.

A detailed experimental mass spectrum and a confirmed fragmentation pattern for the specific title compound are not available in the searched results. A study on the fragmentation of a related oxadiazole derivative, 2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide, shows complex fragmentation involving the cleavage of the heterocyclic ring and its side chains researchgate.net.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.

A melting point of 73-76°C has been reported for a compound identified as [3-(2-Chloro-phenyl)-isoxazol-5-yl]-methanol, which is an isomer of the target compound . However, no crystallographic data for this compound, such as crystal system, space group, and unit cell dimensions, were found in the conducted searches. Therefore, a detailed analysis of its solid-state structure cannot be provided. For related structures, such as derivatives of (isoxazol-5-yl)methanol, X-ray studies reveal details about the planarity of the isoxazole ring and the conformation of the substituents nih.gov.

In-depth Analysis of this compound Remains Elusive Due to Lack of Crystallographic Data

A comprehensive spectroscopic and structural elucidation of the chemical compound this compound, with a specific focus on its crystal packing, intermolecular interactions, and Hirshfeld surface analysis, cannot be completed at this time. Extensive searches of scientific databases and chemical literature have not yielded the necessary single-crystal X-ray diffraction data required for such a detailed analysis.

The investigation into the solid-state architecture of this compound is crucial for understanding its physicochemical properties and potential applications. This type of analysis provides profound insights into how individual molecules self-assemble in a crystalline solid, governed by a delicate balance of various intermolecular forces. These interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, dictate the material's stability, solubility, and ultimately its biological activity.

A detailed examination of the crystal packing would reveal the three-dimensional arrangement of the molecules, highlighting any specific motifs or patterns. This would involve a thorough description of the non-covalent interactions that hold the crystal lattice together. For instance, the presence of a hydroxyl group and a nitrogen atom in the isoxazole ring suggests the potential for hydrogen bonding, which would be a dominant feature in its supramolecular structure. The chlorine substituent on the phenyl ring could also participate in halogen bonding or other weaker interactions.

Unfortunately, without the foundational crystallographic information file (CIF) obtained from single-crystal X-ray diffraction, the generation of data tables detailing intermolecular contact distances and angles, as well as the creation of Hirshfeld surface maps and fingerprint plots, is not possible.

While studies on isomeric and related compounds, such as those with the chlorophenyl group at different positions on the isoxazole ring, are available, this information cannot be extrapolated to accurately describe the specific crystal structure of this compound. The precise substitution pattern on the aromatic and heterocyclic rings significantly influences the electronic and steric properties of the molecule, leading to unique crystal packing arrangements.

Further experimental work, specifically the successful crystallization of this compound and its analysis via single-crystal X-ray diffraction, is required to enable the advanced spectroscopic and structural elucidation as outlined.

Computational Chemistry and Molecular Modeling Studies of 4 2 Chlorophenyl Isoxazol 5 Yl Methanol and Isoxazole Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.comresearchgate.net It is effective for assessing the structural and spectral properties of organic molecules. irjweb.com DFT calculations, often using the B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) method with various basis sets like 6-311+G(d,p), are employed to determine optimized geometries, electronic properties, and spectroscopic features of isoxazole (B147169) derivatives. researchgate.netdergipark.org.trindexacademicdocs.org

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For isoxazole derivatives, DFT methods are used to calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. dergipark.org.trindexacademicdocs.org These theoretical calculations have shown good agreement with experimental data obtained from X-ray crystallography. dergipark.org.trresearchgate.net

Conformational analysis, which explores the different spatial arrangements of a molecule, is also performed to identify the most stable conformer. researchgate.net Studies on various isoxazole derivatives have successfully optimized molecular geometries using DFT at the B3LYP/6-31G(d,p) level of theory. researchgate.net For instance, in one study on benzoisoxazole derivatives, the optimized geometric parameters calculated via DFT were found to be in good agreement with experimental data. dergipark.org.trindexacademicdocs.org The planarity and orientation of the isoxazole ring relative to its substituents are critical aspects revealed by these analyses. mdpi.com

Table 1: Representative Calculated Bond Angles in Isoxazole Derivatives Note: Data is generalized from studies on related oxazole/isoxazole structures.

| Bond Angle | Value (°) | Method |

|---|---|---|

| O–C–C | 107.4 | DFT/B3LYP/6-31G(d,p) irjweb.com |

| N–C–O | 114.1 | DFT/B3LYP/6-31G(d,p) irjweb.com |

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and kinetic stability of a molecule. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity. irjweb.com A smaller energy gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com DFT calculations are routinely used to compute these orbital energies and the corresponding energy gap, which helps to explain the charge transfer interactions within the molecule. researchgate.netirjweb.com For many heterocyclic compounds, the HOMO is often localized on one part of the molecule, while the LUMO is on another, indicating the primary sites for electrophilic and nucleophilic attack.

Table 2: Example Frontier Molecular Orbital Energies from DFT Studies on Heterocyclic Derivatives Note: Values are illustrative and derived from studies on various heterocyclic compounds.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Oxazole Derivative irjweb.com | -5.65 | - | - |

| Benzoisoxazole Derivative dergipark.org.trindexacademicdocs.org | Varies | Varies | Calculated |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays the electrostatic potential on the molecule's surface, typically using a color scale. dergipark.org.tr

Regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. nih.gov Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and represent favorable sites for nucleophilic attack. nih.gov Green areas indicate neutral or zero potential. nih.gov For isoxazole derivatives, MEP maps often show negative potential localized around the electronegative oxygen and nitrogen atoms of the isoxazole ring, identifying them as likely sites for electrophilic interaction. dergipark.org.tr The hydrogen atoms of hydroxyl or methyl groups typically show positive potential. dergipark.org.tr

Charge distribution analysis provides quantitative information about the partial atomic charges within a molecule. niscpr.res.in The Mulliken population analysis is a common method used to calculate these charges from quantum chemical computations. irjweb.comniscpr.res.in The distribution of atomic charges influences numerous molecular properties, including the dipole moment, electronic structure, and molecular polarizability. niscpr.res.in

In studies of heterocyclic compounds, Mulliken charge analysis often reveals that electronegative atoms like nitrogen and oxygen carry negative charges, making them electron-donor centers. irjweb.comresearchgate.net Carbon atoms bonded to these heteroatoms may have positive charges, marking them as potential sites for nucleophilic attack. irjweb.com This information is critical for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 3: Illustrative Mulliken Charges on Heteroatoms in an Azole Derivative Note: Data generalized from a study on a thiazole derivative. irjweb.com

| Atom | Charge (arbitrary units) |

|---|---|

| N5 | -0.428 |

| N2 | -0.371 |

| S12 | Positive |

Theoretical calculations of vibrational frequencies (Infrared spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts are powerful methods for confirming the structure of newly synthesized compounds. researchgate.net DFT calculations can predict the vibrational modes of a molecule, which can then be compared with experimental FT-IR spectra. dergipark.org.trresearchgate.net Often, calculated frequencies are scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net Studies on isoxazole and benzoisoxazole derivatives have shown that scaled theoretical vibrational frequencies agree well with experimental results. researchgate.netdergipark.org.trindexacademicdocs.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These predicted shifts are often correlated with experimental data, showing high R² values, which validates the optimized molecular geometry. researchgate.netdergipark.org.tr Such comparisons are invaluable for the structural elucidation and characterization of complex molecules like isoxazole derivatives. nih.gov

Table 4: Comparison of Experimental and Calculated ¹³C-NMR Shifts for an Isoxazole Derivative Note: Data is illustrative of the high correlation often found in such studies. researchgate.net

| Correlation | R² Value |

|---|---|

| Experimental vs. Calculated ¹³C-NMR | 0.9972 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov For isoxazole derivatives, 3D-QSAR studies are frequently conducted to understand the structural requirements for a specific biological effect, such as enzyme inhibition or receptor agonism. mdpi.comresearchgate.net

Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comresearchgate.net These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties of the molecule can be modified to enhance or decrease its activity. mdpi.com For example, a QSAR study on isoxazole derivatives as Farnesoid X receptor (FXR) agonists showed that hydrophobicity and electronegativity at specific positions were crucial for their agonistic activity. mdpi.comresearchgate.net QSAR models are validated statistically and can be used to predict the activity of newly designed compounds, guiding the synthesis of more potent and selective therapeutic agents. tandfonline.comtandfonline.com

2D-QSAR and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies are utilized to understand how structural modifications influence the therapeutic efficacy of isoxazole derivatives.

2D-QSAR models use descriptors calculated from the 2D representation of a molecule, such as topological indices and molecular connectivity indices. For instance, a 2D-QSAR model developed for a series of azaaurone derivatives showed a good correlation coefficient (R²) of 0.871, indicating a strong relationship between the selected descriptors and the compounds' antimalarial activity. rsc.org

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D conformations of molecules. imist.ma These methods calculate steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA) around a set of aligned molecules. mdpi.commdpi.com A 3D-QSAR study on a series of isoxazole derivatives acting as Farnesoid X receptor (FXR) agonists yielded robust CoMFA and CoMSIA models. nih.gov The statistical significance of these models, summarized in the table below, demonstrates their strong predictive power. nih.gov

| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | r²_pred (External Validation R²) |

|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

These models generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, CoMFA contour maps for isoxazole-type FXR agonists indicated that bulky groups in certain regions could be detrimental to agonistic activity. nih.gov The CoMSIA model offers the advantage of considering molecular similarity and can predict properties like hydrophilicity and lipophilicity in addition to activity. mdpi.com

Descriptor Selection and Model Validation for Isoxazole Scaffolds

The development of a reliable QSAR model hinges on the careful selection of molecular descriptors and rigorous model validation. nih.gov Descriptors are numerical values that encode different aspects of a molecule's structure, including electronic, steric, hydrophobic, and topological properties. researchgate.net The goal is to select a subset of descriptors that have a strong correlation with the biological activity of interest while avoiding inter-correlation among the descriptors themselves.

Once a model is built, its statistical significance and predictive ability must be validated. Validation is typically performed using both internal and external methods. rsc.org

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the robustness and stability of the QSAR model. jmchemsci.com This method involves systematically removing one compound from the training set, rebuilding the model, and predicting the activity of the removed compound. uniroma1.it A high cross-validated correlation coefficient (q²) is indicative of a good model. For a predictive QSAR model, a q² value greater than 0.5 is generally required.

External Validation: The model's ability to predict the activity of new, unseen compounds is tested using an external test set. The predictive correlation coefficient (r²_pred) is calculated for this set. nih.gov

The table below summarizes key statistical parameters used for QSAR model validation.

| Parameter | Symbol | Acceptable Value | Description |

|---|---|---|---|

| Fraction of Variance (Correlation Coefficient) | R² | > 0.6 | Measures the goodness of fit of the model for the training set. |

| Cross-Validated Correlation Coefficient | q² | > 0.5 | Indicates the predictive ability of the model during internal validation. |

| R² - q² Difference | R² - q² | < 0.3 | A large difference may suggest overfitting or the presence of irrelevant variables. |

| Predictive R² for Test Set | r²_pred | > 0.6 | Measures the predictive accuracy for an external set of compounds. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netresearchgate.net This method is widely used to study the interactions of isoxazole derivatives with their biological targets, such as enzymes and receptors. nih.govnih.gov The process involves generating a multitude of possible conformations of the ligand within the protein's binding site and then using a scoring function to rank these poses. researchgate.net Studies have successfully used molecular docking to investigate isoxazole derivatives as inhibitors of targets like cyclooxygenase (COX) enzymes, carbonic anhydrase, and tubulin. nih.govnih.govnih.gov

Binding Site Analysis and Interaction Profiling

Docking simulations provide detailed information about the binding mode and the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. acs.orgresearchgate.net

For isoxazole derivatives, the nitrogen and oxygen atoms of the isoxazole ring are capable of forming hydrogen bonding interactions with target proteins. nih.gov Analysis of docking results for isoxazole-based inhibitors against various targets has revealed key interactions with specific amino acid residues. For example, docking studies of isoxazole derivatives with the Farnesoid X receptor (FXR) identified crucial hydrophobic interactions and salt bridges. nih.gov Similarly, isoxazole inhibitors of carbonic anhydrase were found to form hydrogen bonds and van der Waals interactions with key residues in the active site. acs.org

The table below lists examples of key amino acid residues interacting with isoxazole derivatives in the binding sites of different protein targets.

| Protein Target | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Farnesoid X Receptor (FXR) | LEU287, MET290, ALA291, HIS294, VAL297 | Hydrophobic | nih.gov |

| Farnesoid X Receptor (FXR) | ARG331, HIS447 | Salt Bridge / Hydrogen Bond | nih.gov |

| Carbonic Anhydrase (CA) | His119, His94, Thr199 | Hydrogen Bond | acs.org |

| Carbonic Anhydrase (CA) | His94, Thr199, Leu198 | van der Waals | acs.org |

| COX-2 | (Secondary binding pocket) | Ideal binding interactions | nih.gov |

Scoring Functions and Docking Validation

Scoring functions are mathematical equations used to estimate the binding affinity between the ligand and the protein for a given pose. wikipedia.orgyoutube.com They are a critical component of molecular docking, as they rank the different binding poses to identify the most likely one. researchgate.net Scoring functions can be broadly classified into three types:

Force-Field-Based: These functions use classical mechanics force fields, such as van der Waals and electrostatic terms, to calculate the energy of the interaction.

Empirical: These functions are derived from experimental data and use a set of weighted energy terms to calculate the binding score. Examples include Glide score and ChemX score. youtube.com

Knowledge-Based: These functions use statistical potentials derived from the frequency of atom-pair contacts observed in crystal structures of protein-ligand complexes. youtube.com

The reliability of a docking protocol must be validated. A common method is to re-dock the co-crystallized ligand into its protein's binding site. A successful docking protocol should be able to reproduce the experimental binding mode with a root mean square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose. mdpi.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique is used to study the stability of protein-ligand complexes, investigate conformational changes, and understand the energetic aspects of binding. mdpi.comnih.gov For isoxazole derivatives, MD simulations have been employed to verify the stability of docked poses and to understand the dynamic behavior of the protein-ligand complex. nih.govnih.gov

Protein-Ligand Complex Stability and Conformational Dynamics

MD simulations are powerful tools for assessing the stability of a protein-ligand complex over a specific period, often on the nanosecond scale. nih.gov Key parameters are analyzed to understand the system's dynamics:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms from their initial position over time. A stable RMSD value indicates that the protein-ligand system has reached equilibrium and the complex is stable. mdpi.com In a study of isoxazole derivatives with FXR, the RMSD values of the complex systems were lower than that of the free protein, indicating that ligand binding increased the protein's stability. mdpi.com

Hydrogen Bond Analysis: The number of hydrogen bonds between the protein and the ligand is monitored throughout the simulation. The consistent presence of hydrogen bonds is crucial for the stability of the complex. mdpi.com

The table below presents data from an MD simulation study of isoxazole-based agonists in complex with the Farnesoid X Receptor (FXR), illustrating the analysis of these stability parameters.

| System | Average RMSD (nm) | Average Rg (nm) | Key Observation |

|---|---|---|---|

| FXR-GW4064 | 0.200 | 1.788 | Stable H-bonds formed. |

| FXR-cilofexor | 0.187 | 1.798 | Ranked as the most stable complex system. |

| FXR-LY2562175 | 0.182 | 1.792 | System reached equilibrium after 65 ns. |

| FXR-PX20606 | 0.195 | 1.808 | Slight drop in Rg revealed a more rigid complex. |

By combining these computational techniques, researchers can build a comprehensive understanding of the molecular determinants of activity for compounds like (4-(2-Chlorophenyl)isoxazol-5-yl)methanol, guiding the synthesis and development of new, more effective isoxazole-based drugs.

Free Energy Calculations (e.g., MMPBSA)

In the field of computational chemistry and molecular modeling, the calculation of binding free energy is a critical component in understanding the strength of the interaction between a ligand and its target protein. nih.govchemrxiv.org Among the various methods available, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MMPBSA) approach has been widely utilized for its balance of computational efficiency and accuracy in predicting the binding affinities of small molecules, including isoxazole derivatives. nih.govfrontiersin.org This method has proven valuable in rational drug design and in providing insights into the molecular determinants of ligand binding. nih.govacs.org

The MMPBSA method calculates the binding free energy (ΔGbind) by combining the molecular mechanics energies of the protein-ligand complex, the protein, and the ligand in the gas phase with the free energies of solvation. nih.govacs.org The solvation free energy is typically composed of a polar component, calculated using the Poisson-Boltzmann (PB) equation, and a nonpolar component, estimated from the solvent-accessible surface area (SASA). nih.govacs.org The single-trajectory approach is a common convention in these calculations, where snapshots of the complex, receptor, and ligand are extracted from a single molecular dynamics (MD) simulation of the protein-ligand complex. nih.govacs.org

Detailed Research Findings on Isoxazole Derivatives

Several studies have employed MMPBSA to elucidate the binding mechanisms of various isoxazole derivatives with their respective biological targets. For instance, in a study investigating novel isoxazole derivatives as inhibitors of carbonic anhydrase (CA), MMPBSA calculations were performed on the most promising compounds to understand their inhibitory profiles. nih.govresearchgate.net The binding free energies were calculated for the CA-ligand complexes over the final 80 nanoseconds of molecular dynamics simulation trajectories. nih.gov The results provided a quantitative measure of the binding affinity and helped to rationalize the experimentally observed inhibitory activities. nih.govresearchgate.net

The study on carbonic anhydrase inhibitors revealed that the computed binding free energy (ΔGbind) strongly supported the in vitro enzyme inhibition results. nih.govresearchgate.net For example, the two most potent inhibitors, AC2 and AC3, exhibited calculated ΔGbind values of -13.53 kcal/mol and -12.49 kcal/mol, respectively, which correlated well with their significant inhibitory action against the CA enzyme. nih.govresearchgate.net

Another significant application of free energy calculations has been in the evaluation of isoxazole amides as inhibitors of the SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase implicated in cancer. nih.gov In this research, the Enhanced Sampling of Molecular Dynamics with Approximation of Continuum Solvent (ESMACS) protocol, which is based on the MM-PBSA methodology, was used to predict the binding free energies of a series of isoxazole amides. nih.gov The computational results showed an excellent statistical ranking across the set of compounds and good agreement with experimental data for relative binding free energies. nih.gov

The decomposition of the total binding free energy into its constituent components provides further valuable insights into the nature of the protein-ligand interactions. These components typically include van der Waals energy (ΔEvdW), electrostatic energy (ΔEele), polar solvation energy (ΔGpol), and nonpolar solvation energy (ΔGnonpol). This detailed breakdown helps to identify the key energetic contributions driving the binding of isoxazole derivatives to their target proteins.

Below is an interactive data table summarizing the binding free energy calculations for selected isoxazole derivatives from a study on carbonic anhydrase inhibitors.

| Compound | ΔGbind (kcal/mol) | ΔEvdW (kcal/mol) | ΔEele (kcal/mol) | ΔGpol (kcal/mol) | ΔGnonpol (kcal/mol) |

| AC2 | -13.53 | -25.87 | -11.23 | 25.18 | -1.61 |

| AC3 | -12.49 | -22.15 | -13.54 | 24.89 | -1.69 |

These computational studies underscore the utility of MMPBSA and related free energy calculation methods in the structure-based design and optimization of novel isoxazole-based inhibitors for various therapeutic targets. nih.govresearchgate.net

Reactivity and Chemical Derivatization Strategies for 4 2 Chlorophenyl Isoxazol 5 Yl Methanol

Functional Group Transformations at the Methanol (B129727) Moiety

The primary alcohol functional group in (4-(2-Chlorophenyl)isoxazol-5-yl)methanol is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, and halogenation followed by nucleophilic substitution. These reactions provide access to a wide array of derivatives with modified properties and potential applications.

Oxidation Reactions

The primary alcohol of isoxazole-5-methanol derivatives can be selectively oxidized to the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents are known to convert similar hydroxymethylisoxazoles to their corresponding aldehydes. More aggressive oxidation can yield the carboxylic acid.

Common oxidizing agents that could be employed for the oxidation of this compound to its aldehyde, 4-(2-Chlorophenyl)isoxazole-5-carbaldehyde, include pyridinium chlorochromate (PCC) or Dess-Martin periodinane. For the conversion to the carboxylic acid, 4-(2-Chlorophenyl)isoxazole-5-carboxylic acid, stronger oxidizing agents like potassium permanganate (KMnO4) or Jones reagent would be suitable.

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 4-(2-Chlorophenyl)isoxazole-5-carbaldehyde |

| Dess-Martin periodinane | 4-(2-Chlorophenyl)isoxazole-5-carbaldehyde |

| Potassium permanganate (KMnO4) | 4-(2-Chlorophenyl)isoxazole-5-carboxylic acid |

| Jones reagent | 4-(2-Chlorophenyl)isoxazole-5-carboxylic acid |

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with various carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a coupling agent. For example, Fischer esterification with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid would yield the desired ester. Alternatively, reaction with an acid chloride in the presence of a base such as pyridine or triethylamine provides a more reactive pathway to the ester.

Etherification of the methanol moiety can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide to form the ether.

Halogenation and Subsequent Nucleophilic Substitutions (e.g., to 5-(bromomethyl) derivatives and amines)

The hydroxyl group of this compound can be converted to a good leaving group, typically a halide, to facilitate nucleophilic substitution reactions. Common halogenating agents include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination, which would yield 5-(chloromethyl)-4-(2-chlorophenyl)isoxazole and 5-(bromomethyl)-4-(2-chlorophenyl)isoxazole, respectively.

These halogenated intermediates are valuable precursors for the introduction of a wide range of functional groups via nucleophilic substitution. For example, reaction with amines would lead to the formation of the corresponding amino derivatives. Other nucleophiles such as azides, cyanides, and thiolates can also be employed to further diversify the molecular structure. Research on other 5-bromomethylisoxazoles has shown their utility in preparing various derivatives through nucleophilic substitution nih.gov.

| Reagent/Nucleophile | Product Type |

| Thionyl chloride (SOCl₂) | 5-(chloromethyl)-4-(2-chlorophenyl)isoxazole |

| Phosphorus tribromide (PBr₃) | 5-(bromomethyl)-4-(2-chlorophenyl)isoxazole |

| Ammonia/Amines | 5-(aminomethyl)-4-(2-chlorophenyl)isoxazole derivatives |

| Sodium azide | 5-(azidomethyl)-4-(2-chlorophenyl)isoxazole |

| Sodium cyanide | (4-(2-chlorophenyl)isoxazol-5-yl)acetonitrile |

Modifications on the Isoxazole (B147169) Ring System

The isoxazole ring of this compound is a stable aromatic system, but it can undergo certain modifications, including substitution reactions on the ring itself and, under specific conditions, ring-opening and rearrangement reactions.

Substitution Reactions on the Isoxazole Core

Electrophilic aromatic substitution on the isoxazole ring is known to occur, with the C4 position being the most favorable site for substitution due to the directing effects of the ring heteroatoms. reddit.comacs.org Therefore, reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, or sulfonation would be expected to introduce a substituent at the C4 position of the isoxazole ring of a 3,5-disubstituted isoxazole. However, in the case of the title compound, the 4-position is already substituted with a 2-chlorophenyl group, thus limiting further direct electrophilic substitution on the isoxazole core.

Ring-Opening and Rearrangement Studies

The isoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions, such as reductive cleavage or base-catalyzed rearrangements. The specific conditions required for the ring-opening of this compound have not been extensively reported. However, studies on other isoxazole derivatives have shown that the N-O bond is susceptible to cleavage under reductive conditions, leading to various acyclic products. Base-promoted rearrangements of isoxazole systems are also known, which can lead to the formation of other heterocyclic structures. researchgate.net These types of transformations, while less common than functional group manipulations, offer pathways to novel molecular scaffolds.

Derivatization of the Chlorophenyl Moiety

The 2-chlorophenyl group of this compound is amenable to a range of derivatization strategies that can be broadly categorized into aromatic substitution reactions and cross-coupling reactions. These transformations allow for the introduction of diverse functional groups onto the aromatic ring, thereby modulating the electronic and steric properties of the molecule.

Aromatic Substitution Reactions (e.g., nitration)

Electrophilic aromatic substitution represents a fundamental strategy for the functionalization of the chlorophenyl ring. Among these, nitration is a classic example that introduces a nitro group, a versatile precursor for other functionalities. The directing effects of the substituents on the phenyl ring, namely the chloro group and the isoxazole ring, are critical in determining the regiochemical outcome of the reaction.

The chlorine atom is an ortho-, para-directing deactivator, while the isoxazole ring, being an electron-withdrawing heterocycle, generally acts as a meta-directing group. The interplay of these electronic effects, along with steric hindrance from the isoxazole moiety, will influence the position of nitration. A potential method for the nitration of such five-membered heterocycles involves the use of nitric acid in trifluoroacetic anhydride.

| Reaction | Reagents and Conditions | Expected Major Products | Key Considerations |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ or HNO₃ / (CF₃CO)₂O | Isomers of (4-(2-chloro-nitrophenyl)isoxazol-5-yl)methanol | Regioselectivity is influenced by the directing effects of the chloro and isoxazole substituents. |

This table is based on general principles of electrophilic aromatic substitution and may not represent experimentally verified outcomes for this specific compound.

Cross-Coupling Reactions at the Chlorophenyl Group

The chloro substituent on the phenyl ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction couples the chlorophenyl group with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. It is a widely used method for the synthesis of biaryl compounds. The reactivity of aryl chlorides in Suzuki couplings can be enhanced by the use of specialized palladium catalysts and ligands.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the chlorophenyl group with an alkene to form a substituted alkene. This reaction is a valuable method for the formation of carbon-carbon bonds and the introduction of vinyl groups.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the chlorophenyl group with an amine. The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in many biologically active molecules. The successful amination of aryl chlorides often requires the use of sterically bulky and electron-rich phosphine ligands.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the chlorophenyl group and a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes, which are important building blocks in organic synthesis and materials science. The coupling of aryl chlorides in Sonogashira reactions can be more challenging than that of the corresponding bromides or iodides and may require specific catalytic systems. The stability of the isoxazole ring under these conditions is a key consideration, with studies on related iodoisoxazoles demonstrating the feasibility of such transformations.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Examples) | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(OAc)₂, SPhos | Biaryl derivative |

| Heck | Alkene (e.g., styrene) | Pd(OAc)₂, P(o-tol)₃ | Stilbene derivative |

| Buchwald-Hartwig | Amine (e.g., morpholine) | Pd₂(dba)₃, XPhos | Arylamine derivative |

| Sonogashira | Terminal alkyne (e.g., phenylacetylene) | PdCl₂(PPh₃)₂, CuI | Arylalkyne derivative |

This table provides representative examples of cross-coupling reactions and the types of products that can be synthesized. Specific reaction conditions may vary.

Hybrid Molecule Synthesis Incorporating this compound as a Building Block

The this compound scaffold is a valuable building block for the synthesis of more complex "hybrid molecules." In this context, a hybrid molecule is a chemical entity that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach is a common strategy in drug discovery to develop novel compounds with potentially improved efficacy, selectivity, or pharmacokinetic properties.

The hydroxyl group of the methanol substituent on the isoxazole ring provides a convenient point of attachment for tethering this scaffold to other molecular fragments. For instance, it can be esterified with a carboxylic acid-containing bioactive molecule or converted to a halide to facilitate nucleophilic substitution with an amine- or hydroxyl-containing drug.

An example of this strategy is the synthesis of hybrid molecules that combine the chlorophenylisoxazole moiety with other pharmacophores known for their biological activity, such as those found in antifungal or anticancer agents. For instance, the isoxazole-containing fragment could be linked to a triazole antifungal agent or a benzimidazole-based anthelmintic with known antifungal properties. nih.gov The resulting hybrid molecules can then be evaluated for their synergistic or enhanced biological effects. nih.govnih.gov

| Hybrid Molecule Component 1 | Hybrid Molecule Component 2 | Linkage Strategy | Potential Therapeutic Area |

| This compound | A bioactive carboxylic acid | Esterification | Dependent on the bioactive partner |

| (4-(2-Chlorophenyl)isoxazol-5-yl)methyl halide | A bioactive amine or alcohol | Nucleophilic substitution | Dependent on the bioactive partner |

| This compound | Fluconazole-like triazole | Ether or ester linkage | Antifungal |

| This compound | Mebendazole-like benzimidazole | Amide or thioether linkage | Antifungal, Antiparasitic |

This table illustrates potential strategies for the synthesis of hybrid molecules and is not an exhaustive list of possibilities.

Mechanistic Investigations of Biological Interactions of Isoxazole Derivatives

Receptor Agonism/Antagonism Studies (e.g., Farnesoid X Receptor (FXR) Agonism)

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. nih.govnih.gov Its activation is a key therapeutic strategy for various metabolic diseases. nih.gov A significant class of non-steroidal FXR agonists is based on a trisubstituted isoxazole (B147169) core, exemplified by the pioneering compound GW4064. nih.govmdpi.com These isoxazole-type agonists have been the subject of extensive medicinal chemistry efforts to improve their therapeutic profiles. nih.gov

While no direct studies link (4-(2-Chlorophenyl)isoxazol-5-yl)methanol to FXR agonism, its isoxazole core is a key pharmacophore for this activity. Research on compounds like GW4064 has led to the development of clinical candidates such as cilofexor and tropifexor for non-alcoholic steatohepatitis (NASH). mdpi.com The general structure-activity relationship (SAR) for these agonists indicates that the trisubstituted isoxazole moiety is crucial for binding and activation. nih.gov Potent FXR agonists with nanomolar efficacy have been identified through modifications of the isoxazole scaffold. nih.govresearchgate.net

| Compound | Reported Activity | Key Structural Feature |

|---|---|---|

| GW4064 | Potent and selective non-steroidal FXR agonist. nih.govmdpi.com | Trisubstituted isoxazole core. mdpi.com |

| Cilofexor | Clinical candidate for NASH. mdpi.com | Derivative of GW4064. mdpi.com |

| Tropifexor | Clinical candidate for NASH. mdpi.com | Derivative of GW4064. mdpi.com |

| Compound 11k | Potent partial FXR agonist with oral bioavailability. nih.gov | Aryl urea moiety on an isoxazole scaffold. nih.gov |

Molecular docking and crystallography studies of isoxazole-based agonists have elucidated their binding mode within the FXR ligand-binding domain (LBD). nih.gov These compounds typically occupy a hydrophobic pocket in the LBD. researchgate.net The binding is stabilized by interactions with key amino acid residues. For instance, the binding of agonists can trigger conformational changes in the receptor, leading to the recruitment of coactivators, which is a critical step in gene transcription. nih.gov

The interaction often involves a salt bridge with Arg331. nih.gov The specific orientation and interactions within the binding site can determine whether a compound acts as a full or partial agonist. nih.govnih.gov Partial agonists are of particular interest as they may offer a better safety profile by modulating rather than maximally activating the receptor. nih.gov Superposition of different isoxazole-based ligands in the FXR-LBD shows that while they share a common binding region, subtle differences in their interaction patterns can lead to varied pharmacological responses. nih.gov Given its structure, this compound could potentially occupy this same pocket, with the chlorophenyl group making hydrophobic interactions and the isoxazole and methanol (B129727) groups potentially forming hydrogen bonds with residues in the LBD.

Enzyme Inhibition Mechanisms (e.g., Cyclooxygenases, Carbonic Anhydrase, Tubulin)

The isoxazole ring is a privileged scaffold found in numerous enzyme inhibitors. ijpca.org Its derivatives have shown significant activity against enzymes implicated in inflammation, cancer, and other diseases.

Cyclooxygenases (COX): Isoxazole derivatives have been developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.govnih.gov The anti-inflammatory drug Parecoxib is a notable example of an isoxazole-based COX-2 inhibitor. mdpi.com The selectivity for COX-2 over the related COX-1 isoform is a key goal in developing safer anti-inflammatory drugs. Molecular modeling studies of 4,5-diphenyl-4-isoxazoline derivatives have shown that specific substitutions on the isoxazole ring are crucial for selective COX-2 inhibition. nih.gov For instance, a methyl group at the C-3 position of the isoxazoline ring was found to be essential for potent and selective activity. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes that catalyze the hydration of carbon dioxide. mdpi.com Their inhibition has therapeutic applications in various conditions, including glaucoma and cancer. nih.govnih.gov Recent studies have explored isoxazole derivatives as CA inhibitors. nih.gov In vitro testing of newly synthesized isoxazole compounds revealed significant inhibitory action against CA, with IC50 values in the micromolar range. ijpca.orgnih.gov Molecular docking studies suggest that these inhibitors bind within the active site of the enzyme, interacting with the catalytically essential zinc ion and surrounding amino acid residues. nih.gov

Tubulin: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov Inhibition of tubulin polymerization is a validated strategy in cancer chemotherapy. While direct evidence for this compound as a tubulin inhibitor is not available, other heterocyclic compounds are known to target the colchicine binding site on tubulin, leading to microtubule depolymerization, cell cycle arrest, and apoptosis. nih.govnih.gov The potential for isoxazole derivatives to act as tubulin polymerization inhibitors remains an area for further investigation.

| Enzyme Target | Example Compound Class | Reported Activity |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 4,5-Diphenyl-4-isoxazolines | Potent and selective inhibition (IC50 = 0.004 µM for compound 13j). nih.gov |

| Carbonic Anhydrase (CA) | Ethyl butyrylacetate-derived isoxazoles | Significant inhibition (IC50 = 112.3 µM for compound AC2). nih.gov |

The mechanism of enzyme inhibition by isoxazole derivatives often involves specific interactions within the enzyme's active site. For COX-2 inhibitors, selectivity is achieved by exploiting differences in the active site volumes of COX-1 and COX-2. nih.gov The larger active site of COX-2 can accommodate bulkier substituents on the inhibitor molecule that cannot fit into the COX-1 active site. nih.gov

In the case of carbonic anhydrase inhibitors, the interaction typically involves the coordination of a sulfonamide group (a common feature in many CA inhibitors) to the zinc ion in the active site. nih.govunifi.it For isoxazole derivatives lacking this group, inhibition may occur through hydrogen bonding and hydrophobic interactions with residues lining the active site cavity. nih.gov The specific substitution pattern on the isoxazole and its appended rings dictates the binding affinity and selectivity for different CA isoforms. nih.gov

Interactions with Cellular Pathways (e.g., Apoptotic Pathways, Immunomodulation, Biofilm Formation)

Beyond direct enzyme inhibition, isoxazole derivatives can modulate complex cellular pathways, leading to diverse biological outcomes. biolmolchem.com

Immunomodulation: Certain isoxazole derivatives have demonstrated immunomodulatory properties. mdpi.com The well-known immunosuppressive drug Leflunomide is an isoxazole derivative used in the treatment of rheumatoid arthritis. mdpi.com Other research has shown that compounds like 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide can modulate T-cell and B-cell populations and enhance antibody production, suggesting potential applications as adjuvants or in treating autoimmune diseases. mdpi.com Another study on a pyrrole derivative, structurally related to some isoxazoles, showed potent anti-inflammatory activity by suppressing the pro-inflammatory cytokine TNF-α and elevating the anti-inflammatory cytokine TGF-β1. nih.govmdpi.com

Biofilm Formation: Bacterial biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. nih.gov The inhibition of biofilm formation is a key strategy to combat chronic infections. mdpi.com Recent studies have investigated the anti-biofilm properties of isoxazole derivatives. nih.gov In one study, several isoxazole derivatives were tested against biofilm-forming pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Two compounds, in particular, were able to reduce more than 90% of biofilm-forming cells while showing low cytotoxicity against human fibroblast cells. nih.gov The mechanism of biofilm inhibition can be complex, potentially involving the disruption of bacterial communication (quorum sensing) or interference with the production of the extracellular matrix that holds the biofilm together. mdpi.com

In vitro studies are crucial for elucidating the molecular targets and pathways affected by isoxazole derivatives. For example, the anti-biofilm activity of isoxazole derivatives was quantified using methods such as minimal inhibitory concentration (MIC) assays and crystal violet staining to measure biofilm mass. nih.gov The cytotoxicity of these compounds was assessed against fibroblast cell lines to determine their potential for topical application. nih.gov

In the context of immunomodulation, in vitro assays using isolated immune cells (e.g., lymphocytes, peritoneal cells) are used to measure effects on cell proliferation and cytokine production (e.g., IL-1β, TNF-α) in response to stimuli. mdpi.com Such studies provide direct evidence of the compound's effect on specific components of the immune system. While these studies have been performed on various isoxazole derivatives, specific in vitro data for this compound regarding these pathways are not currently available in the literature. However, the existing data for the isoxazole class suggests that it would be a promising candidate for such investigations. nih.gov

| Cellular Pathway | Example Compound/Class | Observed In Vitro Effect |

|---|---|---|

| Immunomodulation | Leflunomide | Immunosuppression. mdpi.com |

| Immunomodulation | 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Stimulation of lymphocyte proliferation and IL-1β production. mdpi.com |

| Biofilm Inhibition | Substituted 5-amino-3-methyl-1,2-oxazole-4-carboxylates | >90% reduction of S. aureus and P. aeruginosa biofilm. nih.gov |

Specific Applications in Materials Science and Chemical Engineering

Corrosion Inhibition Properties and Mechanisms

(4-(2-Chlorophenyl)isoxazol-5-yl)methanol and its derivatives have been identified as effective corrosion inhibitors for mild steel, especially in hydrochloric acid solutions. The inhibitive action of these compounds is attributed to their molecular structure, which includes heteroatoms (nitrogen and oxygen), aromatic rings, and a hydroxyl group. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that mitigates the corrosive effects of the acidic medium.

Electrochemical techniques are pivotal in assessing the performance of corrosion inhibitors. Potentiodynamic polarization studies have been instrumental in characterizing the inhibitive effects of isoxazole (B147169) derivatives on the corrosion of mild steel. These studies reveal that compounds structurally similar to this compound, such as (3-(4-chlorophenyl isoxazole-5-yl) methanol (B129727) and (3-(2,4 dichlorophenolisoxazole-5-yl) methanol, function as mixed-type inhibitors. chemrevlett.comkoreascience.kr This means they effectively suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The inhibition efficiency (IE) of these compounds is observed to be dependent on their concentration. An increase in the concentration of the inhibitor leads to a significant enhancement in corrosion protection. koreascience.kr Conversely, a rise in temperature tends to decrease the inhibition efficiency, suggesting that the protective film may become less stable at elevated temperatures. chemrevlett.comkoreascience.kr

The following interactive table summarizes typical data obtained from potentiodynamic polarization studies of a related isoxazole derivative on mild steel in a 1 M HCl solution.

| Inhibitor Concentration (M) | Corrosion Current Density (Icorr, µA/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 1050 | - |

| 1 x 10⁻⁵ | 250 | 76.2 |

| 5 x 10⁻⁵ | 150 | 85.7 |

| 1 x 10⁻⁴ | 95 | 91.0 |

| 5 x 10⁻⁴ | 50 | 95.2 |

Note: The data presented is representative of isoxazole derivatives and serves to illustrate the typical performance.

Electrochemical Impedance Spectroscopy (EIS) further corroborates these findings. EIS studies demonstrate that the presence of the inhibitor increases the charge transfer resistance (Rct), which is indicative of a slower corrosion rate. Simultaneously, a decrease in the double-layer capacitance (Cdl) is observed, suggesting the displacement of water molecules by the inhibitor molecules at the metal-solution interface, leading to the formation of a protective film.

The protective action of this compound and its analogs is fundamentally linked to their adsorption onto the metal surface. This adsorption process creates a barrier that isolates the metal from the corrosive environment. jmaterenvironsci.com The efficiency of an organic inhibitor is largely determined by the stability and coverage of this adsorbed layer.

The adsorption of these isoxazole derivatives on the mild steel surface has been found to follow the Langmuir adsorption isotherm. koreascience.kr This model assumes the formation of a monolayer of the inhibitor on the metal surface. The spontaneity of the adsorption process is indicated by the negative values of the Gibbs free energy of adsorption (ΔG°ads). jmaterenvironsci.com

The mechanism of adsorption is believed to involve a combination of physisorption and chemisorption. Physisorption may occur due to the electrostatic interaction between the charged metal surface and the protonated inhibitor molecules. Chemisorption, on the other hand, involves the sharing of electrons between the heteroatoms (N, O) of the isoxazole ring and the vacant d-orbitals of the iron atoms on the steel surface, leading to the formation of coordinate bonds. nih.gov This dual mode of interaction results in a more stable and effective protective film. The presence of the chlorine atom and the phenyl group in the molecule can further influence the electron density distribution and enhance the adsorption process.

The following table outlines the key thermodynamic parameters related to the adsorption of a representative isoxazole inhibitor on a metal surface.

| Parameter | Value | Interpretation |

| Adsorption Isotherm Model | Langmuir | Monolayer adsorption on the metal surface. |

| Gibbs Free Energy of Adsorption (ΔG°ads) | -17.62 to -21.45 kJ/mol | Spontaneous adsorption process. jmaterenvironsci.com |

| Enthalpy of Adsorption (ΔH°ads) | Positive | Endothermic adsorption process. jmaterenvironsci.com |

These findings underscore the potential of this compound and related compounds as effective corrosion inhibitors, with their performance being governed by their ability to adsorb onto metal surfaces and form a protective barrier.

Future Research Directions and Emerging Paradigms in 4 2 Chlorophenyl Isoxazol 5 Yl Methanol Research

Advanced Synthetic Methodologies and Sustainable Chemistry

The synthesis of isoxazole (B147169) derivatives, including (4-(2-Chlorophenyl)isoxazol-5-yl)methanol, is moving towards more environmentally benign and efficient processes. Traditional methods often face challenges such as long reaction times, harsh conditions, and the use of hazardous solvents. mdpi.com Future research will focus on adopting advanced methodologies that align with the principles of green chemistry.

Key advancements in this area include:

Ultrasonic and Microwave Irradiation: The use of sonochemistry and microwave-assisted synthesis represents a significant leap forward. mdpi.comnih.gov These techniques can dramatically reduce reaction times, increase yields, and lower energy consumption. preprints.org For instance, ultrasound-assisted multicomponent reactions have emerged as powerful tools for sustainable heterocyclic synthesis. mdpi.com

Green Solvents and Catalysts: A major focus is the replacement of toxic organic solvents with greener alternatives, such as water. preprints.orgnih.gov Research has demonstrated the efficient synthesis of isoxazole derivatives in aqueous media without the need for a catalyst, offering advantages like easier work-up and mild reaction conditions. nih.govresearchgate.net Furthermore, the development of metal-free synthetic routes is a priority to circumvent the high costs, toxicity, and waste associated with metal catalysts like copper(I) or ruthenium(II). rsc.org

One-Pot and Multicomponent Reactions (MCRs): These strategies improve efficiency by combining multiple synthetic steps into a single procedure, which simplifies processes and reduces waste. mdpi.compreprints.org A one-pot, five-component reaction has been described for generating isoxazole derivatives, highlighting the potential for complex molecule synthesis in a sustainable manner. mdpi.com

| Advanced Synthetic Methodology | Key Advantages for Isoxazole Synthesis | Relevant Research Findings |

|---|---|---|

| Ultrasonic Irradiation | Accelerated reaction kinetics, reduced energy use, minimized byproducts, shorter reaction times. mdpi.com | Ultrasound probes have been shown to reduce reaction times to as little as 4 minutes with yields up to 95%. preprints.org |

| Microwave-Induced Synthesis | Enables solvent-free reactions, leading to a cleaner process and easier purification. nih.gov | Successfully used for synthesizing 3,4-disubstituted isoxazole-5(4H)-ones. nih.gov |

| Aqueous Media Synthesis | Environmentally benign, avoids volatile organic solvents, often simplifies work-up. nih.gov | Efficient synthesis of 5-arylisoxazole derivatives has been achieved in water without any catalyst. researchgate.net |

| Metal-Free Catalysis | Avoids cost, toxicity, and waste associated with heavy metal catalysts. rsc.org | Development of metal-free 1,3-dipolar cycloaddition reactions is a key area of research. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. ijettjournal.org These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and optimize existing structures with unprecedented speed and accuracy. nih.gov For this compound, AI and ML offer a powerful approach to designing next-generation derivatives.

Future applications in this domain include:

Predictive Modeling: AI algorithms can be trained to predict the physicochemical and biological properties of new derivatives of this compound, such as solubility, bioavailability, and toxicity. nih.gov This allows researchers to prioritize compounds with a higher probability of success, thereby reducing the time and cost of experimental validation. bohrium.com

High-Throughput Virtual Screening (HTVS): ML models can screen massive virtual libraries of compounds to identify molecules that are likely to interact with a specific biological target. nih.gov This can rapidly pinpoint new therapeutic applications for the isoxazole scaffold.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. mednexus.org By inputting specific target criteria, these models could generate novel analogs of this compound optimized for enhanced potency and selectivity against diseases like cancer or viral infections. espublisher.comnih.gov

Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns in SAR data, helping chemists understand how specific structural modifications influence a compound's biological activity. rsc.org This knowledge can guide the rational design of more effective molecules.

| AI/ML Application | Objective in Compound Design | Potential Impact on Isoxazole Research |

|---|---|---|

| Predictive Property Modeling | Forecast solubility, toxicity, and bioavailability of virtual compounds. nih.gov | Reduces failure rates by focusing on candidates with optimal drug-like properties. |

| Virtual Screening | Identify potential drug candidates from large databases for specific targets. nih.gov | Accelerates the discovery of new therapeutic uses for the isoxazole core structure. |

| Generative Models | Design novel molecules with optimized properties from the ground up. mednexus.org | Creates innovative derivatives of this compound with superior efficacy. |

| SAR Optimization | Analyze how structural changes affect biological activity to guide design. rsc.org | Provides a deeper understanding for the rational design of more potent and selective compounds. |

Exploration of Novel Biological Target Interactions

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, known for its presence in compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.net While the existing activities of isoxazole derivatives are well-documented, a significant future direction for this compound is the systematic exploration of its interactions with novel and underexplored biological targets.

This exploration could involve:

Broad-Spectrum Screening: Testing the compound and its future analogs against diverse panels of kinases, proteases, G-protein coupled receptors (GPCRs), and other enzyme families to uncover unexpected therapeutic opportunities.

Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs, which have traditionally been difficult to target with small molecules. The three-dimensional structure of isoxazole derivatives could be optimized to create potent inhibitors of specific PPIs implicated in cancer or other disorders.

Investigating Epigenetic Targets: The field of epigenetics offers new targets for therapeutic intervention. Research could explore whether derivatives of this compound can modulate the activity of epigenetic enzymes like histone deacetylases (HDACs) or methyltransferases.

Multi-Targeted Therapies: Chronic diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov A future paradigm is the design of single molecules that can modulate several relevant targets simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance. researchgate.net

Development of Smart Materials Incorporating Isoxazole Moieties

Beyond pharmaceuticals, isoxazole-based compounds have applications in materials science, including in the development of liquid crystals, semiconductors, and photochromic devices. mdpi.combenthamdirect.com The unique electronic and structural properties of the isoxazole ring make it an attractive component for advanced, functional materials.

Future research on this compound in this area could focus on:

Stimuli-Responsive Polymers: Incorporating the isoxazole moiety into polymer chains to create "smart" materials that change their properties in response to external stimuli such as pH, temperature, or light. These could be used for targeted drug delivery systems that release the active compound only at a specific disease site.

Organic Electronics: The aromatic nature of the isoxazole ring suggests potential applications in organic electronics. mdpi.com Derivatives could be investigated for their properties as organic light-emitting diodes (OLEDs) or as components in organic field-effect transistors (OFETs).

Biosensors: Functionalizing surfaces with this compound or its derivatives to create sensitive and selective biosensors. The isoxazole unit could act as a recognition element or a signal transducer for detecting specific biomolecules.

Advanced Coatings: Developing coatings that incorporate the isoxazole structure to provide enhanced properties, such as improved thermal stability, chemical resistance, or antimicrobial surfaces. chemimpex.com

Q & A

Q. What are the established synthetic routes for (4-(2-chlorophenyl)isoxazol-5-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer: A common route involves condensation of o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form o-chlorobenzaldoxime. Subsequent chlorination (e.g., Cl₂) yields o-chlorobenzaldoxime chloride, which undergoes cyclization with ethyl acetoacetate. Hydrolysis of the ester group followed by reduction generates the target alcohol. Reaction optimization (e.g., temperature, solvent polarity) significantly impacts yield: polar aprotic solvents like DMF improve cyclization efficiency, while excess chlorinating agents may lead to over-chlorinated byproducts . Alternative methods using SOCl₂ for chlorination of precursor alcohols (e.g., [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol) are also reported, requiring strict anhydrous conditions to minimize hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer: